N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide is a synthetic organic compound characterized by its unique structure, which includes a brominated chromenone moiety and a cyanoacetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide typically involves the condensation of 6-bromo-3-acetyl-2H-chromen-2-one with cyanoacetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the chromenone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted chromenone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound’s interactions with various biomolecules make it a useful tool in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide involves its interaction with molecular targets such as DNA and proteins. The brominated chromenone moiety can intercalate into DNA, disrupting its structure and function. Additionally, the cyanoacetohydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]isonicotinohydrazide
- N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-4-nitrobenzohydrazide
Uniqueness
N’-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide is unique due to the presence of both a brominated chromenone moiety and a cyanoacetohydrazide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(E)-1-(6-bromo-2-oxochromen-3-yl)ethylideneamino]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c1-8(17-18-13(19)4-5-16)11-7-9-6-10(15)2-3-12(9)21-14(11)20/h2-3,6-7H,4H2,1H3,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYJBIVZCRYAN-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC#N)/C1=CC2=C(C=CC(=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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